6-Oxo Norethindrone Acetate

Overview

Description

6-Oxo Norethindrone Acetate, also known as Norethisterone Acetate (NETA), is a progestin medication used in birth control pills, menopausal hormone therapy, and for the treatment of gynecological disorders . It is a synthetic, orally active progestin, and is the acetic acid ester of norethindrone .

Chemical Reactions Analysis

While specific chemical reactions involving 6-Oxo Norethindrone Acetate are not detailed, it is known that Norethindrone Acetate undergoes extensive biotransformation, primarily via reduction, followed by sulfate and glucuronide conjugation .Scientific Research Applications

Medical Management of Adenomyosis

6-Oxo Norethindrone Acetate has been studied for its role in the medical management of adenomyosis, a condition characterized by the presence of endometrial tissue within the myometrium. Research indicates that low doses of Norethindrone Acetate can significantly improve symptoms such as dysmenorrhea and bleeding, offering a non-surgical treatment option for symptomatic adenomyosis .

Hormonal Contraception

As a derivative of Norethindrone Acetate, 6-Oxo Norethindrone Acetate may have applications in hormonal contraception. Norethindrone Acetate is commonly used in birth control pills due to its progestogenic effects, which prevent ovulation and result in contraceptive benefits .

Pharmacological Quality Control

In the pharmaceutical industry, 6-Oxo Norethindrone Acetate is utilized in the development and validation of assays for Norethindrone Acetate and its impurities. This ensures the quality and safety of pharmaceutical products containing Norethindrone Acetate .

Proteomics Research

This compound is also used in proteomics research as a biochemical reference material. Its stability and well-defined characteristics make it suitable for laboratory studies aimed at understanding protein interactions and functions .

Endometriosis Treatment

Studies have shown that Norethindrone Acetate, and by extension its derivatives, can be effective in treating endometriosis-related symptoms. It can alleviate chronic pelvic pain, dyspareunia, and dyschezia, improving the quality of life for patients with this condition .

Environmental Impact Studies

While specific environmental impact studies on 6-Oxo Norethindrone Acetate are not readily available, the broader category of synthetic hormones, including Norethindrone Acetate, is subject to environmental risk assessments. These studies aim to understand the potential effects of hormone release into the environment and its impact on wildlife and ecosystems .

Mechanism of Action

Target of Action

6-Oxo Norethindrone Acetate is a synthetic progestational hormone . Its primary target is the progesterone receptor (PR), a key player in the regulation of the menstrual cycle and pregnancy . By binding to PR, it mimics the actions of endogenous progesterone .

Mode of Action

Upon binding to the progesterone receptor, 6-Oxo Norethindrone Acetate triggers a series of cellular responses . It suppresses ovulation, thickens cervical mucus (which inhibits sperm penetration), alters follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, slows the movement of ovum through the fallopian tubes, and alters the endometrium .

Biochemical Pathways

The biochemical pathways affected by 6-Oxo Norethindrone Acetate are primarily those involved in the menstrual cycle and pregnancy . By binding to the progesterone receptor, it influences the release of other hormones such as FSH and LH, which in turn affect ovulation and the state of the endometrium .

Pharmacokinetics

6-Oxo Norethindrone Acetate is rapidly absorbed and deacetylated to norethindrone . It has a high plasma protein binding of 61% to albumin and 36% to sex hormone binding globulin (SHBG) . The compound undergoes hepatic reduction and conjugation . These ADME properties impact the bioavailability of the compound, ensuring it reaches its target sites in the body effectively .

Result of Action

The molecular and cellular effects of 6-Oxo Norethindrone Acetate’s action include suppression of ovulation, alteration of cervical mucus and endometrium, and changes in hormone concentrations . These effects contribute to its use in contraception and hormone replacement therapy .

Safety and Hazards

Norethindrone Acetate may cause serious side effects including sudden vision loss, bulging eyes, severe headache, swelling, rapid weight gain, unusual vaginal bleeding, missed menstrual periods, pelvic pain, a breast lump, a light-headed feeling, increased thirst, increased urination, liver problems, and signs of a blood clot . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Norethindrone Acetate is currently used for contraception, in postmenopausal hormone therapy, and for the treatment of gynecological disorders such as abnormal uterine bleeding and endometriosis . Future research may focus on further understanding its mechanism of action, potential side effects, and exploring new therapeutic applications .

properties

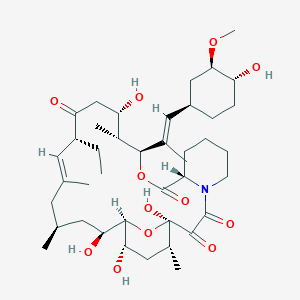

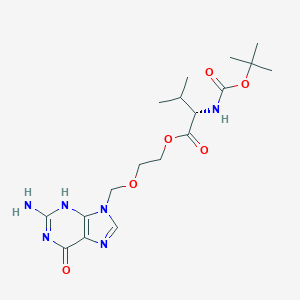

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O4/c1-4-22(26-13(2)23)10-8-19-17-12-20(25)18-11-14(24)5-6-15(18)16(17)7-9-21(19,22)3/h1,11,15-17,19H,5-10,12H2,2-3H3/t15-,16-,17-,19+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZKIXMSPWEBCV-KYPKCDLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=CC(=O)CC[C@H]34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465624 | |

| Record name | 6-ketonorethisteronacetat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo Norethindrone Acetate | |

CAS RN |

438244-27-0 | |

| Record name | 6-Keto norethindrone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0438244270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-ketonorethisteronacetat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-KETO NORETHINDRONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7SN766M6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)

![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)

![N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B120390.png)